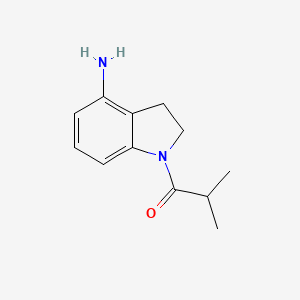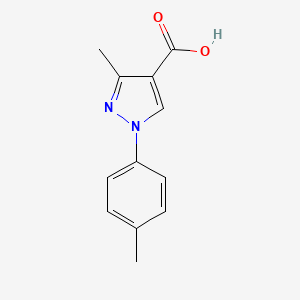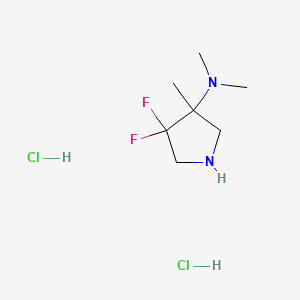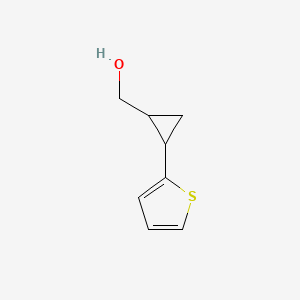
1-(4-Aminoindolin-1-yl)-2-methylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Aminoindolin-1-yl)-2-methylpropan-1-one is a chemical compound with the molecular formula C12H16N2O It is a derivative of indoline, a bicyclic heterocycle that contains a benzene ring fused to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminoindolin-1-yl)-2-methylpropan-1-one typically involves the reaction of 4-aminoindoline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is subjected to rigorous quality control measures to ensure its purity and consistency.
化学反応の分析
Types of Reactions
1-(4-Aminoindolin-1-yl)-2-methylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
1-(4-Aminoindolin-1-yl)-2-methylpropan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(4-Aminoindolin-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
1-(4-Aminoindolin-1-yl)-2-methylpropan-1-one can be compared with other similar compounds, such as:
1-(4-Aminoindolin-1-yl)ethanone: This compound has a similar structure but lacks the methyl group on the propanone moiety.
1-(4-Hydroxyindolin-1-yl)ethanone: This compound has a hydroxyl group instead of an amino group, leading to different chemical properties and reactivity.
1-(6-Amino-5-methoxyindolin-1-yl)ethanone: This compound has additional substituents on the indoline ring, which can affect its biological activity and applications.
The uniqueness of this compound lies in its specific structure, which allows it to interact with molecular targets in a distinct manner, leading to unique biological and chemical properties.
特性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
1-(4-amino-2,3-dihydroindol-1-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C12H16N2O/c1-8(2)12(15)14-7-6-9-10(13)4-3-5-11(9)14/h3-5,8H,6-7,13H2,1-2H3 |
InChIキー |
HTMGERSGFQPSEJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)N1CCC2=C(C=CC=C21)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one](/img/structure/B13535737.png)








![1-[3-chloro-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B13535804.png)


![2-[(6-Bromopyridin-2-yl)oxy]ethan-1-aminehydrochloride](/img/structure/B13535825.png)
![2-[2-(3-Methylbutanamido)benzamido]benzoicacid](/img/structure/B13535827.png)
